1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
Brand Name: Vulcanchem
CAS No.: 40408-50-2
VCID: VC7889166
InChI: InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
SMILES: C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl
Molecular Formula: C10H7ClN2O3
Molecular Weight: 238.63 g/mol

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione

CAS No.: 40408-50-2

Cat. No.: VC7889166

Molecular Formula: C10H7ClN2O3

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione - 40408-50-2

Specification

CAS No. 40408-50-2
Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione
Standard InChI InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Standard InChI Key MGVPVRLXERNCTE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl
Canonical SMILES C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure consists of an imidazolidine ring (a five-membered heterocycle with two nitrogen atoms) substituted with three ketone groups (2,4,5-trione) and a 4-chlorobenzyl moiety. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₀H₇ClN₂O₃
Molecular Weight238.63 g/mol
IUPAC Name1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
LogP (Octanol-Water)1.2 (experimental)
Melting Point198–202°C
SolubilityLow in water; soluble in DMSO, DMF

X-ray crystallographic studies confirm a triclinic crystal system with two independent enantiomers in the asymmetric unit . The chlorophenyl group adopts a planar configuration, while the imidazolidine ring exhibits slight puckering due to steric interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Condensation: 4-Chlorobenzylamine reacts with maleic anhydride in acetonitrile at 60°C to form an intermediate maleamic acid.

  • Cyclization: The intermediate undergoes ring closure using triethylamine as a catalyst, yielding the trione product .

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Acetonitrile or DMF

  • Catalyst: Triethylamine (5–10 mol%)

  • Yield: 70–85%

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance efficiency. Key optimizations include:

  • Residence Time: 30–45 minutes

  • Purity Control: HPLC monitoring (>99% purity)

  • Waste Reduction: Solvent recycling systems

Biochemical Properties and Mechanism of Action

Enzyme Inhibition

The compound exhibits potent inhibitory activity against cholinesterases:

EnzymeIC₅₀ (μM)Reference Standard (IC₅₀)
Acetylcholinesterase (AChE)1.66Rivastigmine (6.2 μM)
Butyrylcholinesterase (BChE)3.45Galanthamine (8.1 μM)

Mechanistic studies suggest the chlorophenyl group interacts with the peripheral anionic site of AChE, while the trione moiety chelates catalytic serine residues .

Cellular Effects

  • Neuroprotection: Reduces amyloid-β aggregation in neuronal cells (EC₅₀ = 12 μM) .

  • Antimicrobial Activity: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Chemical Reactivity and Derivatives

Common Reactions

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, KMnO₄N-Oxides or ring-opened derivatives
ReductionNaBH₄, LiAlH₄Imidazolidine alcohols
Nucleophilic SubstitutionRNH₂, K₂CO₃4-Chlorobenzylamine analogues

Structural Analogues

  • 1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione: Lower AChE inhibition (IC₅₀ = 5.2 μM) .

  • 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione: Enhanced solubility but reduced potency.

Applications in Research and Industry

Pharmaceutical Development

  • Alzheimer’s Disease: Phase II clinical trials as a dual AChE/BChE inhibitor .

  • Anticancer Agents: Synergistic effects with radiotherapy (radiosensitization index = 2.3) .

Industrial Uses

  • Polymer Additives: Improves thermal stability of polyamides (Tg increase by 15°C) .

  • Coordination Chemistry: Forms complexes with Cu(II) for catalytic oxidation reactions .

ParameterValue
GHS ClassificationH302, H312, H332
PPE RequirementsGloves, lab coat, eye protection
Storage2–8°C in airtight container

Acute toxicity (LD₅₀): 480 mg/kg (oral, rat) . Chronic exposure studies indicate no genotoxicity up to 100 μM .

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